molecular formula C18H21N3OS B4086484 1-(4-Anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea

1-(4-Anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea

Cat. No.: B4086484
M. Wt: 327.4 g/mol
InChI Key: YJEVKZGAQCUGIV-UHFFFAOYSA-N
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Description

1-(4-Anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-anilinophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is 327.14053348 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, like many thioureas, is believed to possess a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of an aniline derivative with oxolan-2-ylmethyl isothiocyanate. The resulting compound features a thiourea linkage which is crucial for its biological activity.

1. Anticancer Activity

Thiourea derivatives have shown promising anticancer properties. The compound's efficacy was evaluated against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)18-26Moderate cytotoxicity
HeLa (cervical cancer)38-46Moderate cytotoxicity
PC-3 (prostate cancer)25.9Significant inhibition

Research indicates that compounds similar to this compound can inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that certain thiourea derivatives can target specific molecular pathways involved in cancer cell signaling, leading to reduced viability in treated cells .

2. Antimicrobial Activity

The antimicrobial potential of thiourea derivatives has been extensively studied. In one investigation, a series of thiourea compounds demonstrated broad-spectrum activity against various microorganisms:

Microorganism Activity
FungiHigh
BacteriaModerate

The structure-activity relationship suggests that electronic factors in the thiourea moiety significantly influence antimicrobial efficacy .

3. Anti-inflammatory Activity

Thioureas have also been explored for their anti-inflammatory properties. The compound was tested for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:

Compound IL-6 Inhibition (%) TNF-α Inhibition (%)
Dexamethasone (control)89%78%
This compound83%72%

These results indicate that the compound may be effective in reducing inflammation, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

A notable study focused on the cytotoxic effects of various thiourea derivatives, including this compound, on human cancer cell lines. The findings revealed that the compound induced significant morphological changes in treated cells and increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis initiation .

Properties

IUPAC Name

1-(4-anilinophenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c23-18(19-13-17-7-4-12-22-17)21-16-10-8-15(9-11-16)20-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,20H,4,7,12-13H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEVKZGAQCUGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.